

# Application Note: Quantification of Cefquinome in Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Cefquinome	
Cat. No.:	B1242952	Get Quote

### **Abstract**

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Cefquinome** in plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of **Cefquinome** concentrations for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method involves a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for precise quantification. This method has been developed based on a comprehensive review of published methodologies and offers excellent sensitivity, specificity, and a wide linear dynamic range.

### Introduction

**Cefquinome** is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity, specifically developed for veterinary use.[1][2] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and establishing appropriate dosing regimens.[1][3] This document provides a detailed protocol for a validated HPLC-MS/MS method to quantify **Cefquinome** in plasma samples.

# **Experimental Protocols Materials and Reagents**

• Cefquinome sulfate (Reference Standard, purity >95%)[1]



- Cefquinome-d7 (Internal Standard, IS)
- HPLC-grade acetonitrile and methanol[4]
- Analytical grade formic acid[4]
- Ultrapure water[5]
- · Drug-free plasma from the target species

#### Instrumentation

- A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]
- Analytical column: C18 Column (e.g., 2.1 x 100 mm, 1.7 μm)[4]

## **Preparation of Standards and Quality Controls**

Stock solutions of **Cefquinome** and the internal standard (**Cefquinome**-d7) are prepared at a concentration of 1 mg/mL in ultrapure water.[6] Working standard solutions for the calibration curve and quality control (QC) samples are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v).[5] Calibration standards and QC samples are prepared by spiking drug-free plasma with the appropriate working solutions.

## **Sample Preparation Protocol (Protein Precipitation)**

- To 100 μL of plasma sample (calibrator, QC, or unknown), add 10 μL of the internal standard working solution (e.g., 1 μg/mL Cefquinome-d7).
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]
- Transfer the supernatant to a clean vial for analysis.
- Inject an aliquot (e.g., 5 μL) into the HPLC-MS/MS system.[4]



## **HPLC-MS/MS Conditions**

A summary of the optimized HPLC-MS/MS conditions is presented in Table 1. Electrospray ionization in positive mode (ESI+) is highly sensitive for the detection of **Cefquinome**.[8]

Table 1: Optimized HPLC-MS/MS Parameters

Parameter	Condition	
HPLC System		
Analytical Column	C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[4]	
Mobile Phase A	0.1% Formic acid in Water[4]	
Mobile Phase B	0.1% Formic acid in Acetonitrile[4]	
Flow Rate	0.3 - 0.4 mL/min[4][9]	
Injection Volume	5 μL[4]	
Column Temperature	40°C[5]	
Gradient Elution	A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 10% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.[4]	
Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive[8]	
Capillary Voltage	3.5 kV[8]	
Source Temperature	120°C[8]	
Desolvation Temperature	400°C[8]	
Monitored Transitions	See Table 2	

Table 2: Multiple Reaction Monitoring (MRM) Transitions



Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Cefquinome	529.0	134.0	396.3	15[8]
Cefquinome-d7	536.4	141.0	-	15[8]

## **Data Presentation: Method Validation Summary**

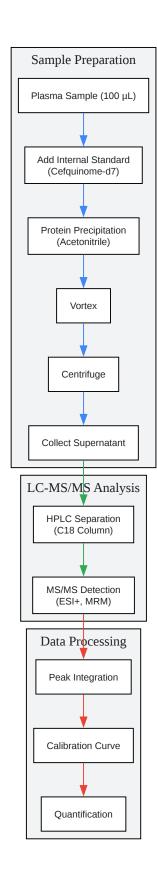
The method was validated according to established guidelines. A summary of the quantitative data is presented in Table 3.

Table 3: Summary of Method Validation Parameters

Parameter	Result	
Linearity Range	5 - 2500 ng/mL[10][11]	
Correlation Coefficient (r²)	> 0.99[12]	
Limit of Detection (LOD)	0.41 - 3.12 ng/mL[10][11]	
Limit of Quantification (LOQ)	4.00 - 5.00 ng/mL[10][11]	
Accuracy & Precision		
Intra-day Precision (%CV)	< 10%[1][3]	
Inter-day Precision (%CV)	< 15%[1]	
Accuracy (% Bias)	85 - 115%[9]	
Recovery		
Extraction Recovery	> 85%[3]	
Stability		
Freeze-Thaw Stability (3 cycles)	Stable[13][14]	
Short-Term Stability (24h at 4°C)	Stable[1][15]	
Long-Term Stability (-70°C for 3 months)	Stable[1][15]	



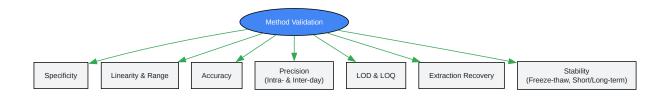
## **Visualizations**



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Caption: Experimental workflow for **Cefquinome** quantification.



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Caption: Key parameters for method validation.

## Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of **Cefquinome** in plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making it well-suited for a variety of research and drug development applications.

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